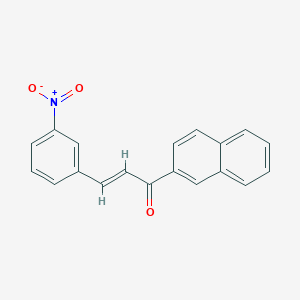
3-(3-Nitrophenyl)-2'-acrylonaphthone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Nitrophenyl)-2’-acrylonaphthone is an organic compound that belongs to the class of aromatic ketones It features a naphthone core with a nitrophenyl and an acryl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Nitrophenyl)-2’-acrylonaphthone typically involves the condensation of 3-nitrobenzaldehyde with 2’-acetonaphthone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of 3-(3-Nitrophenyl)-2’-acrylonaphthone may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.
Types of Reactions:
Oxidation: The nitro group in 3-(3-Nitrophenyl)-2’-acrylonaphthone can undergo reduction to form the corresponding amine. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group in the naphthone core can be reduced to form the corresponding alcohol. Sodium borohydride or lithium aluminum hydride are common reducing agents used for this purpose.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed:
Reduction of Nitro Group: 3-(3-Aminophenyl)-2’-acrylonaphthone
Reduction of Carbonyl Group: 3-(3-Nitrophenyl)-2’-acrylonaphthol
Substitution Reactions: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
3-(3-Nitrophenyl)-2’-acrylonaphthone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in the development of fluorescent probes and sensors due to its aromatic nature and potential for conjugation with other molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new drugs. Its structural features may allow it to interact with specific biological targets.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3-(3-Nitrophenyl)-2’-acrylonaphthone depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, π-π interactions, or covalent bonding. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The acryl group may participate in Michael addition reactions with nucleophiles in biological systems.
Comparación Con Compuestos Similares
3-Nitrophenylboronic Acid: Similar in structure but contains a boronic acid group instead of an acryl group.
3-Nitrophenol: Contains a hydroxyl group instead of the acryl and naphthone groups.
N-(1H-Benzo[d]imidazol-2-yl)-1-(3-nitrophenyl)methanimine: Contains a benzimidazole moiety instead of the naphthone core.
Uniqueness: 3-(3-Nitrophenyl)-2’-acrylonaphthone is unique due to the presence of both a nitrophenyl and an acryl group attached to a naphthone core
Propiedades
Número CAS |
22290-84-2 |
|---|---|
Fórmula molecular |
C19H13NO3 |
Peso molecular |
303.3 g/mol |
Nombre IUPAC |
(E)-1-naphthalen-2-yl-3-(3-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C19H13NO3/c21-19(11-8-14-4-3-7-18(12-14)20(22)23)17-10-9-15-5-1-2-6-16(15)13-17/h1-13H/b11-8+ |
Clave InChI |
IXRSRSAIQNFEBQ-DHZHZOJOSA-N |
SMILES isomérico |
C1=CC=C2C=C(C=CC2=C1)C(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-ethoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate](/img/structure/B11948733.png)


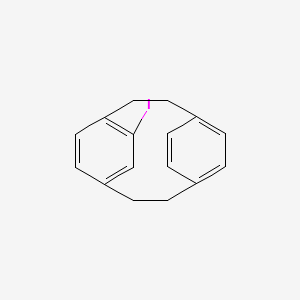
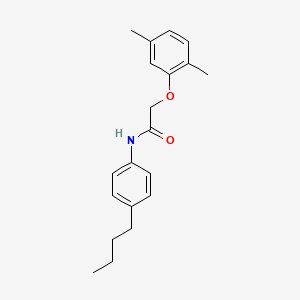
![Ethyl [2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]carbamate](/img/structure/B11948747.png)
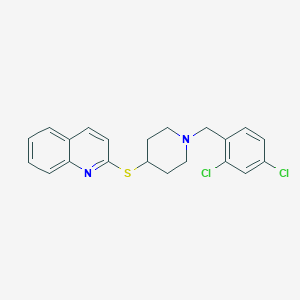
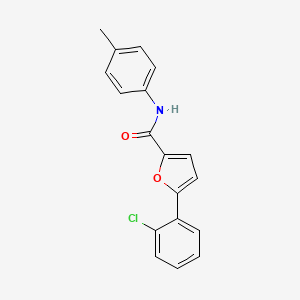

![Phosphonic acid, (3-bromobenzo[b]selenophene-2-yl)-](/img/structure/B11948784.png)

![Methyl N-[(benzyloxy)carbonyl]glycylglycyltryptophanate](/img/structure/B11948791.png)

